molecular formula C5H6N6 B14450337 4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- CAS No. 77022-74-3

4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl-

Cat. No.: B14450337
CAS No.: 77022-74-3
M. Wt: 150.14 g/mol
InChI Key: SPDVLCBGNKOYNT-UHFFFAOYSA-N
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Description

4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method is advantageous as it is solvent-free and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of supercritical carbon dioxide and catalytic amounts of ZnCl₂ can be adapted for larger-scale production, ensuring efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine

Uniqueness

4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- stands out due to its specific methyl substitution, which can influence its biological activity and chemical reactivity. This unique structural feature can enhance its potency as a CDK2 inhibitor compared to other similar compounds .

Properties

CAS No.

77022-74-3

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

4-methyl-2H-triazolo[4,5-d]pyrimidin-7-imine

InChI

InChI=1S/C5H6N6/c1-11-2-7-4(6)3-5(11)9-10-8-3/h2,6H,1H3,(H,8,9,10)

InChI Key

SPDVLCBGNKOYNT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N)C2=NNN=C21

Origin of Product

United States

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